An In-depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate
An In-depth Technical Guide to Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate
This technical guide provides a comprehensive overview of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical structure, properties, synthesis, and potential applications.
Introduction and Significance
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate (CAS No. 132253-58-8) is a specialized imidazole derivative that has garnered interest in the scientific community.[1] The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The incorporation of an N,N-dimethylsulfamoyl group at the N-1 position is a key structural feature. This functional group is known to enhance metabolic stability and modulate the electronic properties of the parent molecule, making it a valuable precursor for the synthesis of novel therapeutic agents.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key properties of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O₄S | [1] |
| Molecular Weight | 247.3 g/mol | [1] |
| CAS Number | 132253-58-8 | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis involves the sulfamoylation of the imidazole nitrogen followed by esterification of the carboxylic acid. A more direct approach starts with the commercially available ethyl ester.
Caption: Proposed synthetic pathway for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate.
Step-by-Step Experimental Protocol (Proposed)
Materials:
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Ethyl 1H-imidazole-4-carboxylate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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N,N-dimethylsulfamoyl chloride
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Procedure:
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Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases. This step is critical for activating the imidazole ring for subsequent electrophilic attack.
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Sulfamoylation: The reaction mixture is cooled back to 0 °C, and N,N-dimethylsulfamoyl chloride (1.1 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the sulfamoyl chloride is to ensure complete conversion of the starting material.
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Work-up and Extraction: Upon completion of the reaction, it is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate. The choice of eluent is crucial for achieving good separation from any unreacted starting materials or byproducts.
Structural Elucidation and Characterization
Confirmation of the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques would be employed for this purpose.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Imidazole ring protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).- N,N-dimethyl protons: A singlet integrating to 6H (δ 2.8-3.2 ppm).- Ethyl ester protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region. |
| ¹³C NMR | - Imidazole ring carbons: Peaks in the aromatic region (δ 120-145 ppm).- Ester carbonyl carbon: A peak around δ 160-165 ppm.- N,N-dimethyl carbons: A peak around δ 38-42 ppm.- Ethyl ester carbons: Peaks for the CH₂ and CH₃ groups. |
| FT-IR (cm⁻¹) | - C=O stretch (ester): ~1720 cm⁻¹.- S=O stretch (sulfamoyl): Two bands around 1350 and 1160 cm⁻¹.- C-N and C=C stretches of the imidazole ring. |
| Mass Spec (m/z) | - [M+H]⁺: Expected at 248.07. |
The rationale behind these predictions is based on the known chemical shifts and vibrational frequencies of the constituent functional groups. For instance, the presence of the electron-withdrawing sulfamoyl group is expected to shift the imidazole proton signals downfield.
Potential Applications in Drug Discovery
The unique structural features of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate make it a promising scaffold for the development of novel therapeutic agents.
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Enzyme Inhibition: The imidazole core is a known pharmacophore in many enzyme inhibitors. The N,N-dimethylsulfamoyl group can enhance binding affinity and improve the metabolic profile of potential drug candidates.
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Receptor Modulation: Imidazole derivatives are known to interact with various receptors. This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for activity against a range of biological targets.
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Antimicrobial and Anticancer Agents: The imidazole nucleus is present in many clinically used antifungal and anticancer drugs. Further modification of this scaffold could lead to the discovery of new agents with improved efficacy and reduced side effects.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate is not publicly available, safety precautions can be inferred from related imidazole compounds.[3]
Hazard Identification:
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
First Aid:
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
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If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of an imidazole core, an ethyl carboxylate functional handle, and a metabolically robust N,N-dimethylsulfamoyl group provides a solid foundation for the design and synthesis of novel bioactive molecules. The proposed synthetic route and characterization data in this guide offer a starting point for researchers to explore the full potential of this intriguing compound. As with any chemical substance, proper safety precautions should be strictly followed during handling and experimentation.
References
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Oakwood Chemical. Ethyl 1-(N, N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, min 98%. [Link]
